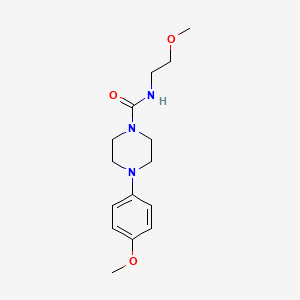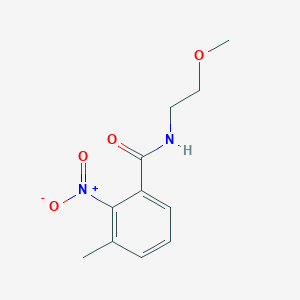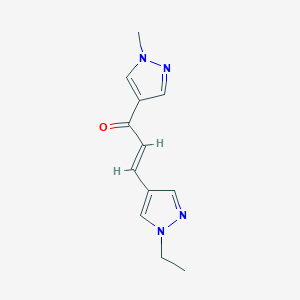![molecular formula C23H15BrClNO4 B4583781 2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)
2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Vue d'ensemble
Description
The compound 2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide belongs to a class of organic molecules that incorporate bromine, chlorine, and a methoxy group attached to a benzamide structure, which is further linked to a benzofuran moiety. Such structures are of interest in synthetic organic chemistry due to their potential biological activities and their use as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related bromo- and chloro-substituted benzamides often involves reactions like bromination, chlorination, and the use of methanamine derivatives for introducing the amide functionality (Polo et al., 2019). These processes can include nucleophilic substitution reactions and the use of specific catalysts for the formation of the benzofuran ring.
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves X-ray diffraction, NMR, and computational methods to understand the conformation and electronic structure. The presence of halogen atoms and the methoxy group can significantly influence the molecular geometry through intramolecular interactions and steric effects.
Chemical Reactions and Properties
Compounds like 2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can participate in various chemical reactions, including further halogenation, Suzuki coupling, and nucleophilic substitution reactions, owing to the reactive bromo and amide groups (Huang et al., 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have been exploring various synthesis methods and chemical properties of benzofuran derivatives, focusing on their potential in creating antimicrobial agents, understanding crystal structures, and investigating their reactions under specific conditions. For instance, the study on benzofuran-oxadiazole hybrids highlights the design, synthesis, and evaluation of antimicrobial activity of benzofuran derivatives, showcasing their potential in medical applications (Sanjeeva et al., 2021). Another significant contribution is the analysis of crystal structure and theoretical studies of benzamide derivatives, which provides insights into their molecular configurations and interactions (Polo et al., 2019).
Reaction Mechanisms and Catalysis
Exploring the reaction mechanisms and catalysis involving benzofuran and benzamide derivatives is crucial for developing efficient synthetic routes. The work on copper-catalysed intramolecular O-arylation demonstrates an efficient method for benzoxazole synthesis from N-(2-iodo-/bromo-phenyl)benzamides, underscoring the importance of catalysis in enhancing reaction efficiency (Wu et al., 2014).
Biological and Pharmacological Potential
Benzofuran derivatives exhibit significant biological and pharmacological potential, with studies indicating their utility in antimicrobial, anti-inflammatory, and antituberculosis treatments. The synthesis and antimicrobial activities of benzofuran analogues, such as the work by Parameshwarappa et al., demonstrate the potential of these compounds in addressing various microbial infections (Parameshwarappa et al., 2008).
Propriétés
IUPAC Name |
2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-19-11-10-13(12-17(19)25)21(27)22-20(15-7-3-5-9-18(15)30-22)26-23(28)14-6-2-4-8-16(14)24/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVIUEVROYOKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)

![N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)

![4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4583721.png)

![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583743.png)

![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583765.png)
![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)

